N-(3-methoxypropyl)-5-methyl-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide
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Description
N-(3-methoxypropyl)-5-methyl-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MP-10 belongs to the family of indole-based compounds and has been shown to have a range of biological activities.
Scientific Research Applications
- The compound has been investigated for its transformations in diazotization reactions. Specifically, it undergoes reactions involving the introduction of diazonium salts, leading to the formation of new compounds. These reactions are essential in the synthesis of various organic molecules and functional groups .
- Reference : Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction
- Researchers have explored synthetic routes to obtain related 5-amino and 5-hydroxy-3,3-difluoropiperidines, which are of high interest in drug development .
- Reference : Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines
- Transition metal-catalyzed approaches, such as palladium-catalyzed Heck-type alkenylation reactions, have played a pivotal role in developing methods for synthesizing quinoline-based compounds .
- Reference : Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinoline and quinolone cores
Diazotization Reactions
Building Blocks in Medicinal Chemistry
Quinoline and Quinolone Core Synthesis
properties
IUPAC Name |
5-amino-N-(3,5-dimethoxyphenyl)-1-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O5/c1-14(2)35-18-8-6-16(7-9-18)25-28-21(15(3)36-25)13-31-23(26)22(29-30-31)24(32)27-17-10-19(33-4)12-20(11-17)34-5/h6-12,14H,13,26H2,1-5H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYRGQOVIKSZAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C(=C(N=N3)C(=O)NC4=CC(=CC(=C4)OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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